![molecular formula C10H13BrO3 B14036003 1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene](/img/structure/B14036003.png)
1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene is an organic compound with the molecular formula C10H13BrO3 It is a derivative of benzene, featuring bromine, methoxy, and methoxymethyl groups attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene typically involves the bromination of 2,4-dimethoxy-3-(methoxymethyl)benzene. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the process would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Performed in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.
Major Products:
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Oxidation: Products include aldehydes, ketones, or carboxylic acids.
Reduction: Products include dehalogenated benzene or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene depends on its specific application
Electrophilic Aromatic Substitution: The bromine atom can be replaced by nucleophiles in biological systems, leading to the formation of bioactive metabolites.
Oxidation-Reduction Reactions: The methoxy and methoxymethyl groups can undergo redox reactions, influencing cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2,5-dimethoxy-4-(methoxymethyl)benzene: Similar structure but with different substitution pattern.
1-Bromo-2,4-dimethoxybenzene: Lacks the methoxymethyl group.
1-Bromo-3-(methoxymethyl)benzene: Lacks the dimethoxy groups.
Uniqueness: 1-Bromo-2,4-dimethoxy-3-(methoxymethyl)benzene is unique due to the specific arrangement of bromine, methoxy, and methoxymethyl groups on the benzene ring.
Eigenschaften
Molekularformel |
C10H13BrO3 |
---|---|
Molekulargewicht |
261.11 g/mol |
IUPAC-Name |
1-bromo-2,4-dimethoxy-3-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H13BrO3/c1-12-6-7-9(13-2)5-4-8(11)10(7)14-3/h4-5H,6H2,1-3H3 |
InChI-Schlüssel |
KYTGISJOVDCTMG-UHFFFAOYSA-N |
Kanonische SMILES |
COCC1=C(C=CC(=C1OC)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.